Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]-
Description
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]- (CAS 58547-80-1) is a complex azo dye derivative with a molecular formula C₂₂H₂₉Cl₂N₅O₅S and a molecular weight of 546.47 g/mol. Its structure features:
- A chloro-substituted phenylazo group.
- A diethylamino sulfonyl moiety at the 4-position of the phenyl ring.
- Bis(2-hydroxyethyl)amino and acetamide functional groups on the adjacent phenyl ring.
Properties
CAS No. |
58547-80-1 |
|---|---|
Molecular Formula |
C22H29Cl2N5O5S |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-(diethylsulfamoyl)phenyl]diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C22H29Cl2N5O5S/c1-4-29(5-2)35(33,34)22-14-17(23)20(13-18(22)24)27-26-19-7-6-16(12-21(19)25-15(3)32)28(8-10-30)9-11-31/h6-7,12-14,30-31H,4-5,8-11H2,1-3H3,(H,25,32) |
InChI Key |
KHRQFBKQASROHI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)Cl)N=NC2=C(C=C(C=C2)N(CCO)CCO)NC(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]- typically involves multi-step organic reactions The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable aromatic amine
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl groups may yield acetic acid derivatives, while reduction of the azo group results in the formation of aromatic amines.
Scientific Research Applications
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]- involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form active amines, which may interact with cellular components and disrupt normal biological processes. The sulfonyl and hydroxyethyl groups contribute to the compound’s solubility and reactivity, enhancing its ability to penetrate biological membranes and exert its effects.
Comparison with Similar Compounds
Key Physical Properties :
- Density : 1.38 g/cm³.
- LogP : 3.94 (indicating moderate lipophilicity).
- Polar Surface Area (PSA) : 45.54 Ų, suggesting moderate solubility in polar solvents.
The hydroxyethyl groups enhance water solubility, while the sulfonyl and chloro substituents contribute to its stability and dyeing efficiency, likely in textile applications .
Comparison with Structurally Similar Compounds
Molecular Structure and Substituent Analysis
| Compound Name (CAS) | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound (58547-80-1) | 2,5-dichloro, diethylamino sulfonyl, bis(2-hydroxyethyl)amino | C₂₂H₂₉Cl₂N₅O₅S | 546.47 |
| Disperse Blue 79 (12239-34-8) | Bromo, dinitro, diethylamino, acetoxyethyl | Not provided | Not provided |
| CAS 62607-26-5 | Iodo, dinitro, methoxyethyl, methoxy | C₂₁H₂₅IN₆O₈ | 616.36 |
Structural Insights :
- The target compound uses chlorine and sulfonyl groups, whereas Disperse Blue 79 () substitutes with bromine and nitro groups. Bromine’s larger atomic size may reduce solubility but improve color intensity compared to chlorine .
- CAS 62607-26-5 () replaces hydroxyethyl with methoxyethyl groups and introduces iodine, increasing molar mass (616.36 vs.
Physicochemical Properties
| Property | Target Compound | Disperse Blue 79 | CAS 62607-26-5 |
|---|---|---|---|
| LogP | 3.94 | Estimated >4.5* | Not reported |
| Solubility | Moderate (hydrophilic) | Low (acetoxyethyl) | Low (methoxyethyl) |
| Thermal Stability | High (sulfonyl) | Moderate (nitro groups) | Low (iodine instability) |
Note: Disperse Blue 79’s bromo and nitro groups likely increase LogP, reducing aqueous solubility compared to the target compound .
Application Performance
- Target Compound : The sulfonyl group enhances stability under UV exposure, making it suitable for outdoor textiles. Hydroxyethyl groups improve dye uptake in hydrophilic fabrics like cotton .
- Disperse Blue 79 : Nitro groups may reduce lightfastness but provide vibrant hues for synthetic fibers (e.g., polyester) .
Research Findings and Industrial Relevance
- Environmental Impact : The target compound’s chlorine content may raise toxicity concerns compared to iodine or bromine analogs, necessitating advanced wastewater treatment .
- Synthetic Efficiency : The target’s synthesis route is more streamlined than Disperse Blue 79’s multi-step bromination process .
Biological Activity
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]-, is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- An acetamide functional group.
- A bis(2-hydroxyethyl)amino moiety, which may enhance solubility and biological interactions.
- A dichloro-substituted phenyl ring linked to an azo group, which is often associated with various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily related to its potential as a pharmaceutical agent. The following sections detail specific activities and findings from various studies.
1. Antitumor Activity
Several studies have investigated the antitumor properties of similar azo compounds. For instance:
- Mechanism of Action : Azo compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways.
- Case Study : In vitro studies demonstrated that related compounds inhibited the proliferation of cancer cell lines such as MV4-11 and MOLM13, with IC50 values ranging from 0.3 to 1.2 µM .
2. Antimicrobial Properties
Compounds with similar structures have shown antimicrobial activity against various pathogens:
- Efficacy : The compound's ability to disrupt bacterial cell membranes may contribute to its antimicrobial effects.
- Research Findings : A study indicated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
The biological activity of Acetamide can be attributed to several mechanisms:
- Cellular Uptake : The presence of the bis(2-hydroxyethyl)amino group may facilitate cellular uptake, enhancing the compound's efficacy.
- Target Interaction : Azo compounds often interact with cellular targets such as enzymes and receptors, potentially modulating signaling pathways involved in cell growth and apoptosis.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/EC50 Values | References |
|---|---|---|---|
| Antitumor | MV4-11 (leukemia) | 0.3 - 1.2 µM | |
| Antimicrobial | Staphylococcus aureus | 15 µg/mL | |
| Antimicrobial | Escherichia coli | 20 µg/mL |
Case Studies
- Antitumor Efficacy in Xenograft Models :
- Toxicological Assessments :
Q & A
Q. What are the optimal synthetic routes for preparing this acetamide derivative with high purity?
Methodology :
- Stepwise synthesis : Begin with functionalizing the phenyl ring via diazo coupling, followed by sulfonation and amidation. Use acetic anhydride as an acylating agent under reflux conditions to ensure complete reaction .
- Purification : Employ recrystallization from ethanol or methanol to isolate high-purity crystals. Monitor reaction progress via thin-layer chromatography (TLC) to minimize byproducts .
- Critical parameters : Control temperature (±2°C) and reaction time (typically 6–12 hours) to avoid decomposition of the azo group .
Q. Which spectroscopic techniques are most effective for characterizing its structure?
Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of hydroxyethyl, diethylamino, and acetamide groups. For example, the hydroxyethyl protons appear as triplets near δ 3.6–3.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 600–650 range) and fragments corresponding to dichlorophenyl and sulfonyl groups .
- UV-Vis Spectroscopy : The azo group absorbs strongly at λmax ≈ 450–500 nm, useful for quantifying concentration in solution .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in azo-dye applications?
Methodology :
- Substituent variation : Compare analogs with electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups. Synthesize derivatives and measure reaction rates in dye-fixation assays .
- Data analysis : Use Hammett plots to correlate substituent σ values with reaction rates. For example, electron-withdrawing groups on the phenyl ring may enhance electrophilic reactivity but reduce stability in aqueous media .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodology :
- Cross-validation : Combine X-ray crystallography (for solid-state conformation) with solution-state NMR to address discrepancies in dihedral angles or tautomeric forms .
- Dynamic NMR : Study temperature-dependent spectra to identify rotational barriers in the azo group, which may cause splitting in signals .
- Computational modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
Q. What strategies optimize the compound’s biological activity while minimizing toxicity?
Methodology :
- Structure-activity relationship (SAR) : Modify the hydroxyethyl groups to ester or ether derivatives. Test in vitro cytotoxicity (e.g., IC₅₀ in cancer cell lines) and compare with unmodified analogs .
- Metabolic profiling : Use LC-MS to identify metabolic byproducts in liver microsomes. Replace labile groups (e.g., ester linkages) with stable alternatives to reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
